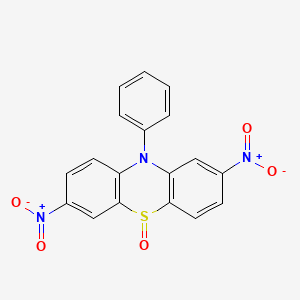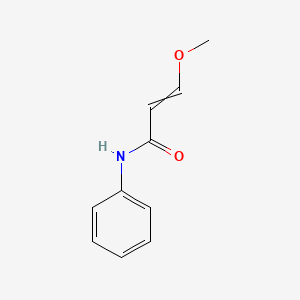
(2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide is a quaternary ammonium compound. It is known for its unique structure, which includes a phenolic hydroxyl group and a trimethylammonium group. This compound is often used in various chemical and biological applications due to its distinct properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-3,5-dimethylphenol.
Quaternization Reaction: The phenol is reacted with trimethylamine in the presence of a suitable alkylating agent, such as methyl iodide. The reaction is typically carried out in an organic solvent like acetonitrile or ethanol under reflux conditions.
Isolation and Purification: The product is then isolated by filtration and purified through recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding phenol.
Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Phenolic derivatives.
Substitution: Various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of cell membrane interactions and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of (2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide involves its interaction with biological membranes and proteins. The trimethylammonium group facilitates binding to negatively charged sites on cell membranes, while the phenolic hydroxyl group can participate in hydrogen bonding and redox reactions. These interactions can disrupt membrane integrity and inhibit microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium chloride
- (2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium bromide
- (2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium sulfate
Uniqueness
(2-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium iodide is unique due to its iodide counterion, which can influence its solubility, reactivity, and biological activity. Compared to its chloride, bromide, and sulfate counterparts, the iodide form may exhibit different pharmacokinetics and efficacy in various applications.
Eigenschaften
CAS-Nummer |
63261-32-5 |
|---|---|
Molekularformel |
C12H20INO |
Molekulargewicht |
321.20 g/mol |
IUPAC-Name |
(2-hydroxy-3,5-dimethylphenyl)methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C12H19NO.HI/c1-9-6-10(2)12(14)11(7-9)8-13(3,4)5;/h6-7H,8H2,1-5H3;1H |
InChI-Schlüssel |
NYOIVGJWWVUYPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C[N+](C)(C)C)O)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[(dimethylcarbamoyl)amino]acetic acid](/img/structure/B14501208.png)
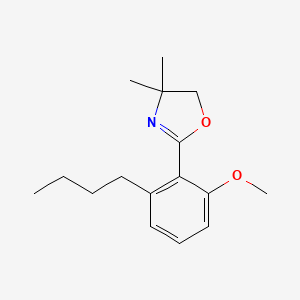

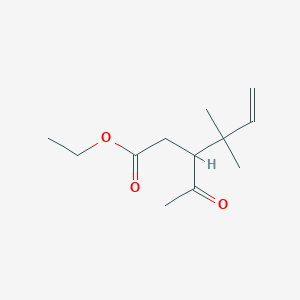
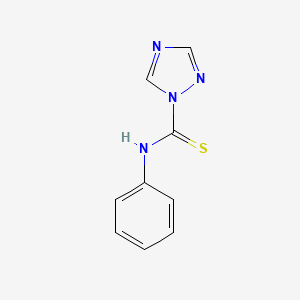
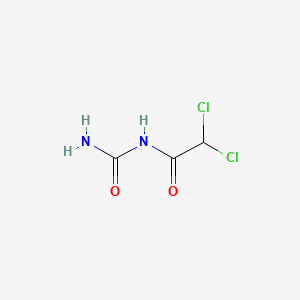
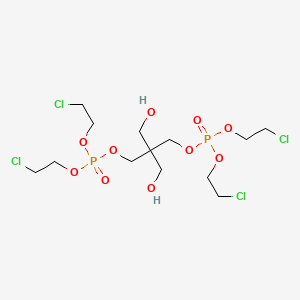

![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)
![2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14501252.png)
![Propyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14501253.png)

